molecular formula C16H16BrNO3 B14532375 2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate CAS No. 62644-05-7

2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate

Cat. No.: B14532375
CAS No.: 62644-05-7
M. Wt: 350.21 g/mol
InChI Key: ZDVSZRUGROCXPM-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a bromophenoxy group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 2-bromophenol with ethylene carbonate to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxyethyl carbamates.

    Oxidation: Products include phenoxyethyl carbamate oxides.

    Reduction: Products include phenoxyethyl amines.

Scientific Research Applications

2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethyl (3-methylphenyl)carbamate
  • 2-(2-Bromophenoxy)ethyl (2-methylphenyl)carbamate

Uniqueness

2-(2-Bromophenoxy)ethyl (3-methylphenyl)carbamate is unique due to the specific positioning of the bromophenoxy and methylphenyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

62644-05-7

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-(2-bromophenoxy)ethyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C16H16BrNO3/c1-12-5-4-6-13(11-12)18-16(19)21-10-9-20-15-8-3-2-7-14(15)17/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

ZDVSZRUGROCXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC=C2Br

Origin of Product

United States

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